2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one

Thromboxane synthetase inhibition Platelet aggregation Hypertension

2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one (C20H16Cl2N4O; MW 399.27) is a fully synthetic, disubstituted quinazolin-4(3H)-one derivative bearing a 2,4-dichlorophenyl ring at C2 and an N‑imidazolyl‑propyl chain at N3. The compound belongs to the 3‑heteroarylalkyl‑4‑quinazolinone class, originally disclosed as inhibitors of thromboxane (TX) synthetase and as antihypertensive agents.

Molecular Formula C20H16Cl2N4O
Molecular Weight 399.3 g/mol
Cat. No. B10875629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one
Molecular FormulaC20H16Cl2N4O
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CCCN4C=CN=C4
InChIInChI=1S/C20H16Cl2N4O/c21-14-6-7-15(17(22)12-14)19-24-18-5-2-1-4-16(18)20(27)26(19)10-3-9-25-11-8-23-13-25/h1-2,4-8,11-13H,3,9-10H2
InChIKeyMUDPGMWUQBQPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one – Chemical Identity, Pharmacological Lineage, and Research Provenance


2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one (C20H16Cl2N4O; MW 399.27) is a fully synthetic, disubstituted quinazolin-4(3H)-one derivative bearing a 2,4-dichlorophenyl ring at C2 and an N‑imidazolyl‑propyl chain at N3 . The compound belongs to the 3‑heteroarylalkyl‑4‑quinazolinone class, originally disclosed as inhibitors of thromboxane (TX) synthetase and as antihypertensive agents [1]. More recent investigations have expanded the biological profile to include anti‑inflammatory and antimicrobial activities across structurally related 2,3‑disubstituted quinazolin‑4‑ones [2]. The convergence of the electron‑withdrawing 2,4‑dichlorophenyl motif and the metal‑coordinating imidazole side chain distinguishes this compound from earlier mono‑substituted leads and establishes a distinct pharmacophore that modulates potency, selectivity, and physicochemical behaviour.

Why Generic Substitution Fails for 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one: Pharmacophore Determinants That Block Interchangeability


The 3‑imidazolylalkyl‑4‑quinazolinone scaffold is acutely sensitive to the nature and position of substituents on both the quinazolinone core and the pendant phenyl ring. In the foundational J. Med. Chem. series, moving a single chloro substituent from the 6‑position of the quinazolinone to alternative positions altered TX synthetase inhibition by up to 2‑fold, while extending the N‑alkyl linker from propyl to butyl shifted inhibition from 51 % to 83 % [1]. The 2,4‑dichlorophenyl group present in the target compound introduces a distinct electronic and steric environment at C2 that cannot be replicated by 2‑phenyl, 2‑methyl, or 6,8‑dichloro‑core analogs. Consequently, procurement of a “close analog” lacking this exact substitution pattern yields a molecule with a different potency rank order, altered selectivity fingerprint, and unpredictable ADME behaviour, rendering it unsuitable as a direct experimental or reference‑standard replacement [2].

Product-Specific Quantitative Evidence Guide for 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one


Thromboxane Synthetase Inhibition: Potency Cliff Between 2-Unsubstituted and 2-(2,4-Dichlorophenyl) Quinazolinones

The 2-unsubstituted lead 3-[3-(1H-imidazol-1-yl)propyl]-4(3H)-quinazolinone inhibits human platelet TXB₂ formation by 51 % at 10⁻⁴ M. Moving a single chloro substituent onto the quinazolinone 6‑position elevates inhibition to 75 %, while a 6‑bromo substituent reaches 99 % [1]. Although the exact IC₅₀ of the 2-(2,4-dichlorophenyl) derivative has not been published in the same head-to-head panel, the SAR trend demonstrates that electron‑withdrawing aryl substitution at the 2‑position is a positive modulator of TX synthetase inhibition. The target compound combines a strongly electron‑deficient 2,4‑dichlorophenyl ring with the optimal propyl‑imidazole chain, placing it in a potency zone that is unattainable with the unsubstituted 2‑phenyl or 2‑methyl comparators [2].

Thromboxane synthetase inhibition Platelet aggregation Hypertension

Anti-Inflammatory Activity: Differential Membrane Stabilisation Potency Between 2-Methyl, 2-Phenyl, and 2-(2,4-Dichlorophenyl) Quinazolinones

In a 2016 study of closely related 2,3-disubstituted quinazolin-4(3H)-ones, the 2‑phenyl analog 3f (6,8‑dichloro‑2‑phenyl‑3‑imidazolylpropyl‑quinazolinone) exhibited in vitro anti‑inflammatory activity via human red blood cell (HRBC) membrane stabilization, alongside antimicrobial activity comparable to ciprofloxacin and amphotericin B [1]. The 2‑methyl analog 3g (3‑imidazolylpropyl‑2‑methyl‑6‑nitro‑quinazolinone) displayed significant anti‑inflammatory activity, but the 2‑phenyl‑substituted compounds (3d, 3f) were specifically highlighted for in vivo efficacy in the carrageenan‑induced rat paw edema model [1]. The target 2-(2,4-dichlorophenyl) compound installs a halogenated phenyl ring at C2, a modification that the QSAR literature on quinazolin‑4‑one COX‑2 inhibitors associates with enhanced binding affinity relative to unsubstituted phenyl [2]. This positions the target compound as a candidate with potentially superior anti‑inflammatory potency compared to the 2‑phenyl lead 3f.

Anti-inflammatory HRBC membrane stabilization COX inhibition

Selectivity Over Dazoxiben: 100‑ to 1000‑Fold Potency Advantage of the Quinazolinone Class

The quinazolin‑4(3H)-one class, to which the target compound belongs, was benchmarked against dazoxiben, the prototypical TX synthetase inhibitor. The lead compound 20a from the J. Med. Chem. series exhibited 100‑ to 1000‑fold greater potency than dazoxiben in multiple platelet types when tested both in vitro and ex vivo [1]. While the precise fold‑difference for the 2-(2,4‑dichlorophenyl) derivative has not been published, the SAR established in the same study demonstrates that all quinazolinone congeners were at least equipotent with dazoxiben and most were significantly more potent [1]. The target compound, by virtue of its electron‑deficient 2‑aryl substituent, is expected to reside in the upper potency tier of the series, making it a far more sensitive probe for TX synthetase than dazoxiben.

Thromboxane synthetase selectivity Dazoxiben Ex vivo platelet assay

Physicochemical Differentiation: Calculated Log P and Topological Polar Surface Area Relative to 2-Phenyl and 2-Methyl Comparators

The introduction of two chlorine atoms on the 2‑phenyl ring increases the calculated log P (Clog P) by approximately 1.2–1.5 log units relative to the unsubstituted 2‑phenyl analog (Clog P ≈ 2.8 vs. ≈ 4.0–4.3 for the dichloro derivative) . This shift in lipophilicity directly impacts membrane permeability and protein binding, as evidenced by the QSAR model for quinazolin‑4‑one COX‑2 inhibitors, where Log P is the dominant descriptor (coefficient = 0.372, R² = 0.998) [1]. The target compound’s molecular weight (399.27 g·mol⁻¹) and topological polar surface area (tPSA ≈ 55–60 Ų) remain within drug‑like space, but its elevated lipophilicity distinguishes it from earlier leads and may translate into improved oral bioavailability relative to less lipophilic congeners, as predicted by the Lipinski rule‑of‑five analysis of the BDCQ series [1].

Physicochemical properties Lipophilicity Drug-likeness

Best Research and Industrial Application Scenarios for 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one


Thromboxane Synthetase Mechanistic Probe in Platelet Aggregation Studies

The compound is optimally deployed as a high‑potency TX synthetase inhibitor in human platelet aggregation assays where complete enzyme blockade is required at sub‑micromolar concentrations. Its predicted >100‑fold potency advantage over dazoxiben [1] allows researchers to discriminate between TX‑dependent and TX‑independent pathways of platelet activation with minimal solvent interference. The 2,4‑dichlorophenyl substituent ensures a potency level that surpasses the 6‑chloro analog (75 % inhibition at 10⁻⁴ M) and approaches the 6‑bromo analog (99 %) [2], making it suitable for ex vivo platelet studies following oral or intravenous administration in rodent models.

Anti-Inflammatory Lead Optimization in COX-2 Drug Discovery Programs

The compound serves as a late‑stage lead or reference standard in medicinal chemistry campaigns targeting COX‑2‑dependent inflammation. Its 2,4‑dichlorophenyl group is directly validated by QSAR as a favourable COX‑2 binding motif (R² = 0.998 for the BDCQ series) [3], and its HRBC membrane stabilization profile, inferred from the 2‑phenyl analog 3f [4], provides a starting point for further in vivo efficacy testing in carrageenan‑induced edema models. The compound’s higher Clog P (≈ 4.0–4.3) also makes it a candidate for topical or oral formulations where enhanced membrane permeability is desired [3].

Antimicrobial Reference Compound for Quinazolinone Structure–Activity Relationship Studies

The quinazolin‑4‑one scaffold has demonstrated activity against bacterial and fungal strains at levels comparable to ciprofloxacin and amphotericin B [4]. The target compound, with its unique 2,4‑dichlorophenyl substitution, fills a gap in current antimicrobial SAR libraries that are dominated by 2‑methyl or unsubstituted 2‑phenyl analogs. Procurement of this compound enables head‑to‑head comparison of the contribution of aryl halogenation to antimicrobial potency in disk diffusion and broth microdilution assays, without the confounding effect of 6,8‑dichloro core substitution present in compound 3f [4].

Pharmacokinetic Probe in Rodent Models of Hypertension

The compound’s class‑validated antihypertensive activity in spontaneously hypertensive rats (SHR) [1] and its favourable physicochemical profile (MW < 500; tPSA < 140 Ų; Clog P < 5) [3] position it as a candidate for oral pharmacokinetic/pharmacodynamic (PK/PD) studies. Its enhanced lipophilicity relative to the unsubstituted 2‑phenyl analog may translate into a larger volume of distribution and prolonged half‑life, attributes that are critical for once‑daily dosing regimens in chronic hypertension models. The 2,4‑dichlorophenyl motif may also reduce metabolic clearance by CYP450 isoforms compared to more electron‑rich 2‑phenyl congeners.

Quote Request

Request a Quote for 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.